molecular formula C5H3BrN4 B6250950 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 1301714-06-6

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B6250950
CAS RN: 1301714-06-6
M. Wt: 199
InChI Key:
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Description

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (6BT) is an aromatic heterocyclic compound belonging to the triazole family. It is a nitrogen-containing heterocycle that has been studied for its potential applications in medicinal chemistry and organic synthesis. 6BT is of particular interest due to its unique properties, such as its ability to form strong bonds with transition metals, its good solubility in water, and its low toxicity.

Scientific Research Applications

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of various organic compounds. 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has also been studied for its potential use as a therapeutic agent in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.

Mechanism of Action

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has been found to interact with transition metals, such as iron and copper, in order to form strong complexes. These complexes have been found to be effective in the catalytic oxidation of organic compounds and in the synthesis of various organic compounds. 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has also been found to interact with proteins and enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, as well as to inhibit the activity of various enzymes and proteins. 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has also been found to interact with certain receptors, such as the serotonin receptor, which can lead to changes in neurotransmitter levels. In addition, 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine in lab experiments is its low toxicity and good solubility in water. This makes it an ideal reagent for use in organic synthesis and medicinal chemistry. However, 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine is also known to be susceptible to air oxidation, which can limit its use in certain experiments.

Future Directions

The potential applications of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine are still being explored. Some of the future directions for research include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential effects on the biochemistry and physiology of cells. Other potential directions for research include the exploration of its potential use as a ligand in coordination chemistry, as well as its potential use as a catalyst in organic synthesis.

Synthesis Methods

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with 3-bromo-5-methyl-1,2,4-triazole in the presence of an acid catalyst. The reaction proceeds in aqueous media and yields 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine as the main product. Other methods of synthesis include the reaction of 5-methyl-1,2,4-triazole with bromine, or the reaction of 2-aminopyridine with 1,2,4-triazole in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine involves the reaction of 6-amino-[1,2,4]triazolo[1,5-b]pyridazine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "6-amino-[1,2,4]triazolo[1,5-b]pyridazine", "Bromine", "Suitable solvent (e.g. acetonitrile)" ], "Reaction": [ "Dissolve 6-amino-[1,2,4]triazolo[1,5-b]pyridazine in a suitable solvent.", "Add bromine dropwise to the solution with stirring.", "Maintain the reaction mixture at a suitable temperature (e.g. room temperature) for a suitable time (e.g. 1 hour) to allow the reaction to proceed.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to the mixture.", "Extract the product with a suitable solvent (e.g. dichloromethane).", "Dry the organic layer over a suitable drying agent (e.g. magnesium sulfate).", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. ethyl acetate/hexanes).", "Obtain the pure product as a solid or a crystalline powder." ] }

CAS RN

1301714-06-6

Product Name

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

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